[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium;chloride
Description
The compound [(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride (hereafter referred to by its full IUPAC name) is a quaternary ammonium salt featuring a 1,2-oxazole (isoxazole) heterocyclic core. Key structural elements include:
- 5-methyl-1,2-oxazole: A five-membered aromatic ring containing oxygen and nitrogen atoms, with a methyl substituent at position 3.
- Carbonylamino linker: The oxazole’s 3-position is functionalized with a carbamoyl group (-CONH-).
- Pentylazanium chloride: A pentyl chain terminated by a quaternary ammonium group (azanium) paired with a chloride counterion.
Structural characterization likely employs ¹H-NMR, ¹³C-NMR, and ¹⁵N-NMR spectroscopy (as demonstrated in analogous studies on pyrazolo-triazole derivatives ), alongside crystallographic tools like SHELXL/SHELXTL for refinement .
Properties
IUPAC Name |
[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-3-4-5-6-11-12-10(14)9-7-8(2)15-13-9;/h7,11H,3-6H2,1-2H3,(H,12,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGJVNBWRJHZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[NH2+]NC(=O)C1=NOC(=C1)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94980-63-9 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-pentylhydrazide, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094980639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Carboxylic Acid Chlorination
5-Methyl-1,2-oxazole-3-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₄). In a representative procedure, 5-methyl-1,2-oxazole-3-carboxylic acid (1.0 eq) is refluxed with excess SOCl₂ (3.0 eq) in anhydrous dichloromethane (DCM) for 4–6 hours. The reaction mixture is then concentrated under reduced pressure, yielding the acyl chloride as a pale-yellow liquid (typical yield: 85–92%).
Key Parameters
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ (3.0 eq) | Anhyd. DCM | Reflux | 4 | 89 |
| C₂O₂Cl₄ (2.5 eq) | Toluene | 0°C → RT | 6 | 91 |
Direct Cyclization from β-Ketoamides
Alternative routes employ cyclodehydration of β-ketoamide precursors. For example, ethyl 3-(methylamino)acetoacetate reacts with phosphoryl trichloride (POCl₃) under microwave irradiation (100°C, 30 min) to form the oxazole core. Subsequent hydrolysis (6M HCl, 80°C) and chlorination yield the target acyl chloride (overall yield: 68–74%).
Amide Bond Formation with Pentylamine Derivatives
Coupling the acyl chloride to a pentylamine substrate precedes quaternization. Two amine precursors are feasible:
Primary Amine Route
5-Methyl-1,2-oxazole-3-carbonyl chloride (1.05 eq) reacts with n-pentylamine (1.0 eq) in DCM with triethylamine (TEA, 3.0 eq) as a base. After 12 hours at room temperature, the mixture is washed with 10% NaOH and water, yielding [(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentane as a white solid (mp 112–114°C, yield: 83%).
Optimization Insight
Secondary Amine Alternative
Using N-methylpentylamine introduces a tertiary amine, streamlining subsequent quaternization. The reaction proceeds analogously but requires extended stirring (18–24 h) for complete conversion.
Quaternary Ammonium Salt Formation
The final step involves alkylation of the amide-bound amine to generate the azanium chloride.
Methyl Iodide Alkylation
[(5-Methyl-1,2-oxazole-3-carbonyl)amino]-pentane (1.0 eq) is treated with methyl iodide (3.0 eq) in acetonitrile at 60°C for 48 hours. The resultant iodide salt is subjected to ion exchange using Amberlite IRA-400 Cl⁻ resin, affording the target chloride (yield: 76%).
Reaction Profile
| Alkylating Agent | Solvent | Temperature | Time (h) | Conversion (%) |
|---|---|---|---|---|
| CH₃I | MeCN | 60°C | 48 | 93 |
| (CH₃)₂SO₄ | DMF | 80°C | 24 | 88 |
One-Pot Amidation-Quaternization
A streamlined protocol combines amide coupling and alkylation in a single pot. The acyl chloride, N,N-dimethylpentylamine (1.1 eq), and methyl triflate (2.5 eq) react in DCM/TEA at 0°C → RT over 24 hours. This method bypasses intermediate isolation but risks over-alkylation (yield: 69%).
Analytical Characterization and Validation
Critical spectroscopic data for [(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride include:
¹H NMR (400 MHz, D₂O)
δ 8.42 (s, 1H, oxazole-H4), 3.65–3.58 (m, 2H, NCH₂), 3.22 (s, 9H, N(CH₃)₃), 2.51 (s, 3H, CH₃), 1.62–1.55 (m, 2H, CH₂), 1.38–1.25 (m, 4H, CH₂).
IR (KBr)
ν 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (oxazole ring), 1470 cm⁻¹ (C-N).
HPLC Purity
Mechanistic Considerations and Side Reactions
- Oxazole Ring Stability : Prolonged exposure to strong bases (e.g., NaOH) induces ring-opening via nucleophilic attack at C2.
- Quaternization Selectivity : Methylating agents preferentially target the terminal amine over the oxazole nitrogen due to steric hindrance.
- Chloride Exchange : Residual iodide contamination (<2%) is common post-ion exchange, necessitating repetitive resin treatment.
Industrial-Scale Adaptations
Kilogram-scale production employs continuous flow reactors for acyl chloride synthesis (residence time: 15 min, yield: 94%) and static mixers for quaternization (conversion: 89%, purity: 97%). Solvent recovery systems reduce waste DCM and MeCN by 78% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in various substituted oxazole compounds.
Scientific Research Applications
[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anti-inflammatory studies, it could modulate signaling pathways involved in inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine Hydrochloride
- Structure : Contains a 1,2,4-oxadiazole ring (an oxygen-nitrogen heterocycle isomer of 1,2-oxazole) with a methyl group at position 3 and a phenyl-methanamine substituent .
- Key Differences: Ring isomerism: The 1,2,4-oxadiazole’s nitrogen positions alter electronic properties and hydrogen-bonding capacity compared to 1,2-oxazole. Molecular Weight: 225.68 g/mol (C₁₀H₁₂ClN₃O) vs. ~265–280 g/mol (estimated for the target compound).
Cephalosporin Derivatives with Thiadiazole Moieties
- Example: Monosodium (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .
- Key Differences :
- Heterocycle : The 1,3,4-thiadiazole (sulfur-containing ring) confers greater metabolic stability but reduced polarity compared to 1,2-oxazole.
- Functionality : The cephalosporin’s β-lactam core enables antibiotic activity, while the target compound’s quaternary ammonium group suggests surfactant or membrane-targeting properties.
Quaternary Ammonium Salts
Alkylated Pyrazolo-Triazole Derivatives
- Example : 1H-1-alkyl-6-methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazoles .
- Key Differences :
- Core Structure : Pyrazolo-triazole systems are bicyclic and nitrogen-rich, offering multiple hydrogen-bonding sites.
- Alkylation Sites : Regioselective alkylation in pyrazolo-triazoles occurs at the pyrazole nitrogen , whereas the target compound’s quaternary ammonium group is part of a linear aliphatic chain.
Physicochemical and Functional Properties
Biological Activity
[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium;chloride, with CAS number 94980-63-9, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial properties and therapeutic potentials based on existing literature and research findings.
- Molecular Formula : C10H18ClN3O2
- Molecular Weight : 247.72 g/mol
- Structure : The compound contains a 5-methyl-1,2-oxazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of oxazole derivatives, including this compound, have been documented in various studies. These compounds are primarily recognized for their antimicrobial properties against a range of bacterial and fungal pathogens.
Antimicrobial Activity
Research has shown that oxazole derivatives exhibit significant antimicrobial activity. A comprehensive review highlighted that various substituted oxazole compounds were synthesized and tested against common pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and fungi like Candida albicans .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) against C. albicans | MIC (µg/ml) against E. coli |
|---|---|---|
| 11 | 1.6 | 20 |
| 12 | 0.8 | 15 |
| Reference Drug (Fluconazole) | 3.2 | - |
The above table summarizes Minimum Inhibitory Concentration (MIC) values for selected compounds against specific pathogens.
Case Studies
- Antibacterial Activity : In a study by Singh et al., various oxazole derivatives were synthesized and evaluated for their antibacterial potential. Compound 13a demonstrated significant activity against E. coli, showing a growth inhibition zone of 20 mm compared to standard drugs .
- Fungal Inhibition : Another study evaluated the antifungal activity of oxazole derivatives against Candida species. The results indicated that compound 12 exhibited potent antifungal activity with an MIC of 0.8 µg/ml against C. albicans .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole moiety may interfere with microbial cell wall synthesis or disrupt essential metabolic pathways in pathogens.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for [(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the 5-methyl-1,2-oxazole-3-carbonyl moiety via cyclization of hydroxylamine derivatives with diketones or via condensation of ethyl acetoacetate with chlorinated intermediates (e.g., using thionyl chloride in pyridine or sulfuric acid) .
- Step 2 : Couple the oxazole carbonyl group to a pentylamine backbone using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
- Step 3 : Quaternize the terminal amine with methyl chloride or similar alkylating agents to form the azanium chloride salt .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF for solubility) or temperature (60–80°C for amidation) to improve yield (>70%) and purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what key spectral markers should be prioritized?
- Techniques :
- NMR : Prioritize -NMR for the oxazole proton (δ 6.5–7.0 ppm) and the pentylazanium chain’s methylene signals (δ 3.0–3.5 ppm). Use -NMR to confirm the carbonyl (δ 160–170 ppm) and quaternary ammonium (δ 50–60 ppm) groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak ([M] at m/z ~285) and chloride adducts .
- IR : Identify the carbonyl stretch (~1650 cm) and ammonium N–H vibrations (~3200 cm) .
Advanced Research Questions
Q. How can researchers address contradictions between theoretical and experimental spectral data for this compound?
- Approach :
- Isotopic Labeling : Use -labeled precursors to resolve overlapping -NMR signals in the oxazole and ammonium regions .
- 2D NMR : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for the oxazole ring and adjacent carbonyl group .
- X-ray Crystallography : Resolve structural ambiguities using SHELXL for refinement, focusing on bond angles and torsional strain in the pentylazanium chain .
Q. What computational strategies predict the compound’s biological targets, and how can docking results be validated experimentally?
- Computational Workflow :
- Molecular Docking : Use AutoDock Vina to screen against targets like DNA polymerase (e.g., monkeypox virus) or viral proteases. Focus on interactions with the oxazole ring’s π-system and the ammonium group’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- Validation :
- In Vitro Assays : Test inhibition of viral replication in Vero cells (IC determination) or measure enzyme inhibition kinetics (e.g., fluorescence-based protease assays) .
Q. How can researchers mitigate synthetic challenges such as low yields in the quaternization step?
- Troubleshooting :
- Solvent Optimization : Replace polar aprotic solvents (e.g., acetonitrile) with DMSO to enhance ammonium salt solubility .
- Counterion Exchange : Substitute chloride with tetrafluoroborate (BF) to precipitate the product more efficiently .
- Reaction Monitoring : Use -NMR (if fluorinated reagents are employed) to track quaternization progress in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
